(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride

Description

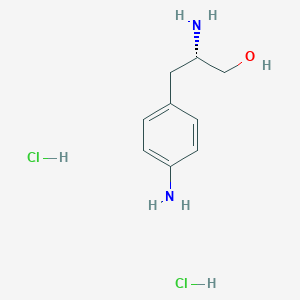

(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is a chiral amino alcohol derivative with a molecular formula C₉H₁₅Cl₂N₃O. The compound features a propanol backbone substituted with an (S)-configured amino group at the second carbon and a 4-aminophenyl group at the third carbon. The dihydrochloride salt enhances its solubility in polar solvents and stabilizes the amino groups via protonation. This compound is structurally related to β-amino alcohols, which are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules or chiral ligands in asymmetric catalysis .

Properties

Molecular Formula |

C9H16Cl2N2O |

|---|---|

Molecular Weight |

239.14 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H/t9-;;/m0../s1 |

InChI Key |

MNESMDQNEBFRLD-WWPIYYJJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)N.Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of Phenylalanine Derivative

- The process begins with (L)-phenylalanine or its amine-protected form.

- Nitration is carried out using nitric acid in sulfuric acid medium at low temperatures (-10 to -20 °C) to selectively introduce a nitro group at the 4-position of the phenyl ring.

- This step requires careful temperature control to avoid over-nitration or decomposition.

Protection of the Amino Group

- The amino group on phenylalanine is protected using standard protecting groups (e.g., carbamates or amides) that can be installed and removed without affecting other functional groups.

- Protection prevents unwanted side reactions during nitration and subsequent steps.

- References suggest using methods described by Greene or McOmie for installing protecting groups.

Reduction of Nitro Group

- The 4-nitrophenylalanine intermediate is then subjected to reduction to convert the nitro group to an amino group.

- Catalytic hydrogenation using 5% palladium on carbon (Pd-C) under hydrogen atmosphere is a common method.

- This step must be controlled to preserve the stereochemistry at the alpha carbon.

Formation of the Amino Alcohol and Salt

- After reduction, the compound is converted to the amino alcohol form.

- The final product is isolated as the dihydrochloride salt by treatment with hydrochloric acid.

- This salt form enhances stability and facilitates purification.

- The nitration mixture is typically worked up by phase separation, washing, and drying over anhydrous sodium sulfate.

- Organic solvents such as tetrahydrofuran (THF), dichloromethane, and 2-propanol are used for extraction and crystallization.

- Reflux and fractional distillation steps help remove solvents and concentrate the product.

- Final drying under reduced pressure at controlled temperatures (20–50 °C) ensures removal of residual solvents without decomposition.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Nitration | HNO3 in H2SO4 | -20 to -10 | Controlled | Selective para-nitration |

| Amino Protection | Carbamate/Amide protecting group | Room temp | 1–2 hours | Protects amine function |

| Nitro Reduction | H2, 5% Pd-C catalyst | Room temp | Several hours | Maintains stereochemistry |

| Salt Formation | 36% HCl | Reflux (~80) | 2–5 hours | Forms dihydrochloride salt |

| Purification | Solvent washes (THF, 2-propanol) | 20–50 | Variable | Removes impurities, crystallizes product |

- The use of dialkyl carbonates in ring formation steps (for related oxazolidinones) has been shown to improve yields by 30–35% compared to phosgene methods, indicating safer and more efficient alternatives in related synthetic routes.

- Protection and deprotection strategies are critical for maintaining enantiomeric purity and avoiding side reactions during nitration and reduction.

- The dihydrochloride salt form provides enhanced stability for storage and handling.

- The process is scalable and amenable to commercial production with overall yields around 40% reported in patent literature.

The preparation of (2S)-2-amino-3-(4-aminophenyl)propan-1-ol; dihydrochloride involves a multi-step process centered on selective nitration, amino protection, catalytic reduction, and salt formation. Optimized reaction conditions and purification protocols ensure high enantiomeric purity and yield. Advances such as replacing toxic reagents with safer alternatives have improved process safety and scalability. The detailed methodologies and reaction parameters provided herein offer a comprehensive guide for researchers and manufacturers aiming to synthesize this compound efficiently and reliably.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The presence of both amine and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their key differences, and implications for physicochemical and biological properties:

Table 1: Comparative Analysis of Structurally Similar Compounds

Key Observations:

The pyridyl group in (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride introduces basicity and metal-coordinating ability, useful in catalytic systems .

Substituent Position and Electronic Effects: Para-aminophenyl (target compound) vs. meta-aminophenyl (e.g., (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride) alters steric and electronic interactions, impacting receptor binding affinity . Fluorine substitution (e.g., (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride) enhances metabolic stability and bioavailability due to reduced susceptibility to oxidative metabolism .

Salt Forms: Dihydrochloride salts (e.g., target compound and (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride) improve aqueous solubility compared to free bases, critical for formulation in drug development .

The target compound’s 4-aminophenyl group may enable interactions with aromatic residues in enzyme active sites, suggesting utility in designing enzyme inhibitors .

Biological Activity

(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride, commonly referred to as a chiral amino alcohol, is a compound with significant biological activity. Characterized by its two amine groups and a hydroxyl group, it has garnered attention in pharmaceutical research due to its potential applications in drug synthesis and therapeutic interventions. This article explores the biological activity of this compound, detailing its synthesis, interactions with biological targets, and relevant case studies.

- Molecular Formula : C9H12Cl2N2O

- Molecular Weight : Approximately 192.22 g/mol

-

Structure :

Synthesis Methods

Several methods have been developed for synthesizing this compound. The compound can be synthesized through various chemical pathways involving starting materials such as phenylalanine derivatives. A notable method involves the nitration of L-phenylalanine followed by reduction and amination processes, which yield the desired amino alcohol with high stereochemical purity .

Pharmacological Potential

The compound exhibits significant pharmacological potential due to its structural similarities with other biologically active molecules. Preliminary studies indicate that it may interact with neurotransmitter receptors, particularly NMDA receptors, which could explain its psychoactive properties . The potential therapeutic applications include:

- Antidepressant Effects : By modulating neurotransmitter systems.

- Neuroprotective Properties : Effective in preventing ischemic cell death in vitro and in vivo models .

Interaction Studies

Recent research has focused on the binding affinity of this compound with various biological targets. The compound has shown promising results in modulating receptor activity, particularly in relation to NMDA receptor antagonism .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-Amino-3-(4-aminophenyl)propan-1-ol | CHNO | Enantiomer with different biological activity profiles |

| 3-Amino-3-(2-aminophenyl)propan-1-ol | CHNO | Different positioning of amino groups affecting reactivity |

| (S)-4-(4-Aminobenzyl)-2-oxazolidinone | CHNO | Contains an oxazolidinone ring impacting pharmacological properties |

Anticancer Activity

A recent study investigated the anticancer properties of related compounds using A549 human lung adenocarcinoma cells. While this compound itself was not the primary focus, the findings indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cells . The study highlighted that modifications in the phenyl ring significantly influenced anticancer activity, suggesting that further structural optimization could enhance efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.